molecular formula C16H18BrN5O B2780535 5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide CAS No. 1421584-31-7

5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide

Cat. No.: B2780535
CAS No.: 1421584-31-7
M. Wt: 376.258
InChI Key: HXTRTXRHLDPVTM-UHFFFAOYSA-N
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Description

5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of nicotinamides. This compound is characterized by its complex structure, which includes a bromine atom, a piperidine ring, and a pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under specific conditions.

    Introduction of the piperidine ring: This step involves the reaction of the pyrimidine intermediate with a piperidine derivative.

    Formation of the nicotinamide moiety: This final step involves the coupling of the brominated pyrimidine-piperidine intermediate with a nicotinamide derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced using suitable reagents.

    Coupling reactions: The nicotinamide moiety can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide can be compared with other similar compounds, such as:

    5-bromonicotinamide: A simpler compound with a similar nicotinamide structure but lacking the piperidine and pyrimidine rings.

    Nicotinamide derivatives: Compounds with variations in the substituents on the nicotinamide moiety.

    Pyrimidine derivatives: Compounds with different substituents on the pyrimidine ring.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN5O/c1-11-2-4-22(5-3-11)15-7-14(19-10-20-15)21-16(23)12-6-13(17)9-18-8-12/h6-11H,2-5H2,1H3,(H,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTRTXRHLDPVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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